molecular formula C52H84O43 B8121606 Succinyl-gamma-cyclodextrin

Succinyl-gamma-cyclodextrin

Cat. No.: B8121606
M. Wt: 1397.2 g/mol
InChI Key: VRPKHHSECLWWOH-WOPRAGPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Succinyl-gamma-cyclodextrin is a highly complex organic molecule This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a unique nonacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The initial step typically involves the formation of the nonacyclic framework through a series of cyclization reactions. This is followed by the introduction of hydroxyl groups via hydroxylation reactions. The final step involves the attachment of the oxobutanoic acid moiety through esterification or etherification reactions.

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. It requires advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. The scalability of the synthesis process is also a critical factor, with continuous flow chemistry being a potential solution for large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the oxo group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential role in cellular processes. Its multiple hydroxyl groups make it a potential candidate for interactions with various biomolecules.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its complex structure and multiple functional groups make it a potential candidate for drug development.

Industry

In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in nanotechnology and materials science.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The multiple hydroxyl groups allow it to form hydrogen bonds with biomolecules, potentially affecting their structure and function. The oxo group can also participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclodextrins: These are cyclic oligosaccharides with multiple hydroxyl groups, similar to the compound .

    Cucurbiturils: These are macrocyclic molecules with a similar nonacyclic framework.

    Calixarenes: These are cyclic compounds with multiple hydroxyl groups and a similar structural complexity.

Uniqueness

The uniqueness of this compound lies in its combination of a nonacyclic framework with multiple hydroxyl groups and an oxobutanoic acid moiety. This combination of features is not commonly found in other compounds, making it a valuable subject of study in various fields of research.

Properties

IUPAC Name

4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methoxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H84O43/c53-3-11-37-21(63)29(71)45(80-11)89-38-12(4-54)82-47(31(73)23(38)65)91-40-14(6-56)84-49(33(75)25(40)67)93-42-16(8-58)86-51(35(77)27(42)69)95-44-18(10-79-20(62)2-1-19(60)61)87-52(36(78)28(44)70)94-43-17(9-59)85-50(34(76)26(43)68)92-41-15(7-57)83-48(32(74)24(41)66)90-39-13(5-55)81-46(88-37)30(72)22(39)64/h11-18,21-59,63-78H,1-10H2,(H,60,61)/t11-,12-,13-,14-,15-,16-,17-,18-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPKHHSECLWWOH-WOPRAGPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H84O43
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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